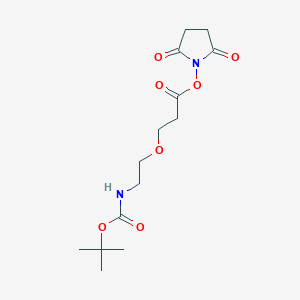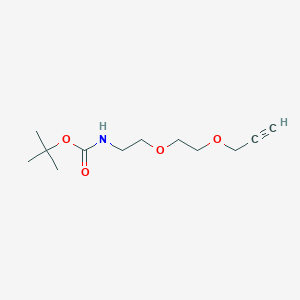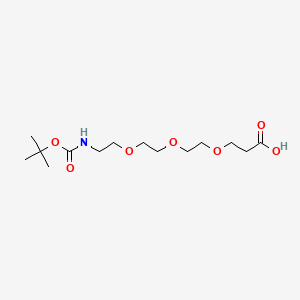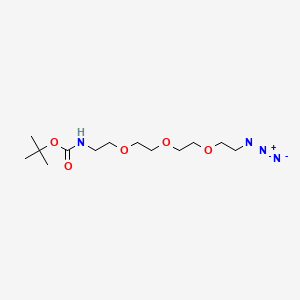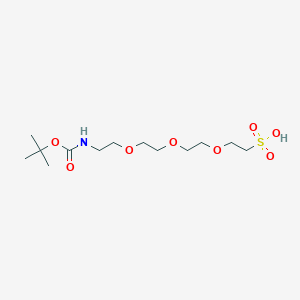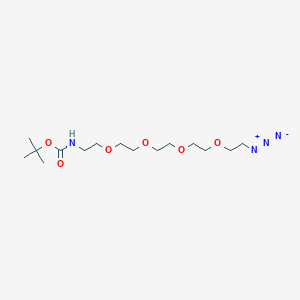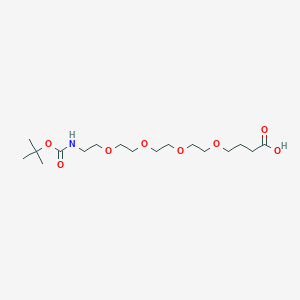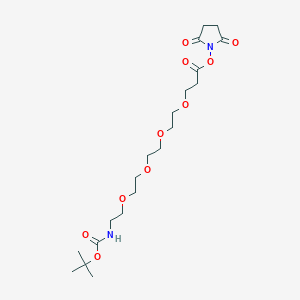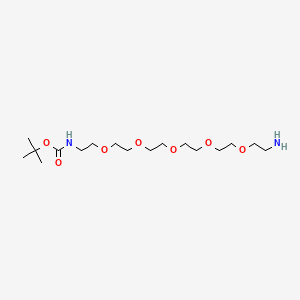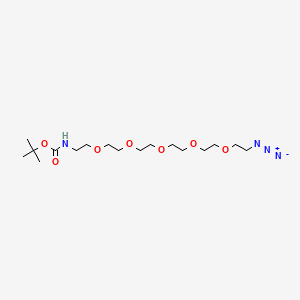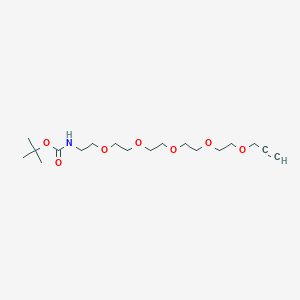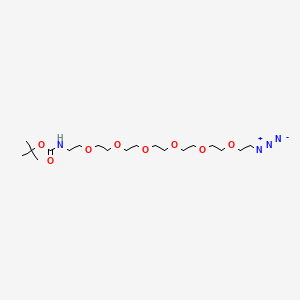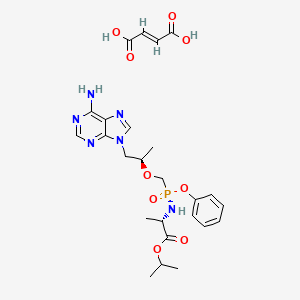
Fumarate de ténofovir alafénamide
Vue d'ensemble
Description
Tenofovir Alafenamide fumarate is a fumarate salt prepared from tenofovir alafenamide by reaction of one molecule of fumaric acid for every two molecules of tenofovir alafenamide . It is a prodrug for tenofovir and is used in combination therapy for the treatment of HIV-1 infection . It is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of chronic hepatitis B virus infection (HBV) in adults and children 12 years of age and older who meet certain requirements .
Synthesis Analysis
®-Tenofovir phenyl ester (®-1) and ®-tenofovir diphenyl ester (®-2) are key intermediates for the practical synthesis of Tenofovir Alafenamide fumarate . A chiral synthetic strategy for (S)-2 was efficiently executed capitalizing on a classical Mitsunobu reaction to stereospecifically invert the configuration of chiral carbon in readily accessible ®-HPA (®-4) to deliver (S)-HPA ((S)-4), from which (S)-tenofovir ((S)-3) was in turn prepared and further transformed into (S)-2 .
Molecular Structure Analysis
The single-crystal structure of TAF fumarate hemihydrate (2, TAF:fumarate:H2O = 2:2:1) has been reported. Compound 2 is initially documented as a salt in which one proton of the fumaric acid migrates to the amine group of the adenine moiety in TAF .
Physical and Chemical Properties Analysis
Tenofovir Alafenamide fumarate has a molecular formula of C46H62N12O14P2 and a molecular weight of 1069.0 g/mol .
Applications De Recherche Scientifique
Traitement du VIH
Le TAF est un élément clé dans le traitement de l’infection à virus d’immunodéficience humaine (VIH). Il agit comme un puissant inhibiteur nucléosidique de la transcriptase inverse et est le composant actif de Genvoya®, un traitement de première intention du VIH {svg_1}. L’efficacité du composé à inhiber l’enzyme transcriptase inverse en fait un médicament crucial dans la thérapie antirétrovirale.
Gestion de l’hépatite B chronique
Le TAF est également utilisé dans le traitement de l’hépatite B chronique. Il est l’ingrédient actif de Vemlidy®, qui est formulé sous forme de hémifumarate de TAF. Cette application met en évidence les capacités antivirales du TAF au-delà du VIH, offrant une option thérapeutique pour une autre infection virale importante {svg_2}.
Amélioration de la sécurité rénale
Le TAF a été développé pour améliorer la sécurité rénale par rapport à son homologue, le fumarate de ténofovir disoproxil (TDF). Il présente des niveaux systémiques faibles mais des concentrations intracellulaires élevées, ce qui se traduit par une grande efficacité antivirale à des doses significativement inférieures à celles du TDF, réduisant ainsi le risque d’effets secondaires rénaux {svg_3}.
Développement de médicaments antiviraux
La structure et la pharmacocinétique du composé ont été exploitées dans le développement de nouveaux médicaments antiviraux. Sa capacité à fournir des concentrations intracellulaires élevées à des doses plus faibles en fait un candidat intéressant pour le développement de médicaments, visant à minimiser les effets secondaires tout en maintenant l’efficacité {svg_4}.
Recherche pharmacologique
Les propriétés uniques du TAF en ont fait un sujet d’intérêt dans la recherche pharmacologique, en particulier pour l’étude de l’équilibre entre l’efficacité et la sécurité des médicaments antiviraux. Son profil pharmacocinétique est étudié pour développer des médicaments offrant une activité antivirale puissante avec une exposition systémique minimale {svg_5}.
Études de formulation des médicaments
Le TAF a été impliqué dans des études liées à la formulation des médicaments, en particulier dans la création de cocristaux et de sels pour améliorer la stabilité et l’efficacité des médicaments. La recherche sur sa structure monocristalline a fourni des informations sur les phases métastables des composés pharmaceutiques {svg_6}.
Systèmes de délivrance antirétrovirale à action prolongée
Des recherches ont été menées sur la conception d’implants sous-cutanés à libération de médicaments utilisant le TAF pour une délivrance antirétrovirale (ARV) à action prolongée. L’efficacité puissante du TAF à faibles doses le rend approprié pour une utilisation dans les systèmes ARV à action prolongée, ce qui pourrait révolutionner le traitement du VIH en fournissant une libération soutenue des médicaments sur des périodes prolongées {svg_7}.
Recherche juridique et en matière de brevets
Le TAF a fait l’objet de recherches juridiques et en matière de brevets en raison de son importance dans l’industrie pharmaceutique. Le statut de brevet du composé, sa nouveauté et son caractère inventif ont été évalués dans diverses procédures judiciaires, reflétant son importance dans le contexte de la propriété intellectuelle et de l’innovation pharmaceutique {svg_8}.
Mécanisme D'action
Target of Action
Tenofovir Alafenamide Fumarate (TAF) is a nucleoside analog reverse transcriptase inhibitor . Its primary targets are the Hepatitis B virus (HBV) and HIV-1 . These viruses are responsible for chronic hepatitis B and HIV infections, respectively .
Mode of Action
TAF is a prodrug, which means it is inactive in its administered form and must be metabolized within the body to its active form . It is hydrolyzed to tenofovir, which is then phosphorylated to tenofovir diphosphate . Tenofovir diphosphate inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate, deoxyadenosine 5’-triphosphate, and by DNA chain termination .
Biochemical Pathways
TAF is activated inside the target cells, where it is hydrolyzed to the parent compound tenofovir by the activity of cathepsin A or carboxylesterase 1 . This activation process is crucial for the drug’s efficacy, as it allows for high intracellular concentrations of the active drug .
Pharmacokinetics
TAF is characterized by low systemic levels but high intracellular concentrations . This property allows it to produce a large antiviral efficacy at doses ten times lower than tenofovir disoproxil . The drug’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties contribute to its improved oral bioavailability and intestinal diffusion .
Result of Action
The primary result of TAF’s action is the inhibition of viral replication, leading to a decrease in viral load . This is evidenced by the reduction of HBV DNA levels observed in patients treated with TAF . Additionally, TAF has been shown to be effective against HIV, herpes simplex virus-2, and hepatitis B virus .
Action Environment
The action of TAF can be influenced by various environmental factors. For instance, the drug’s renal safety profile was developed to improve upon that of its counterpart, tenofovir disoproxil . Furthermore, the drug’s efficacy can be affected by the patient’s liver disease status . It is indicated for the treatment of chronic hepatitis B virus infection in adults and pediatric patients 12 years of age and older with compensated liver disease .
Orientations Futures
Tenofovir Alafenamide fumarate is being explored for long-acting, controlled drug administration from subdermal implants for HIV prophylaxis . The advancement of increasingly effective therapeutics has led to a new frontier in HIV treatment, notably the search for options that retain high potency but improved tolerability and long-term safety profiles .
Analyse Biochimique
Biochemical Properties
Tenofovir Alafenamide fumarate plays a crucial role in biochemical reactions by inhibiting the activity of HIV-1 reverse transcriptase, an enzyme essential for viral replication. The compound interacts with several biomolecules, including enzymes and proteins. Specifically, it is converted to tenofovir diphosphate within cells, which competes with natural substrates and incorporates into viral DNA, leading to chain termination . This interaction effectively halts the replication of the virus, making Tenofovir Alafenamide fumarate a potent antiviral agent.
Cellular Effects
Tenofovir Alafenamide fumarate exerts significant effects on various cell types and cellular processes. It influences cell function by inhibiting viral replication, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. In HIV-infected cells, the compound reduces viral load and prevents the destruction of CD4+ T cells, thereby preserving immune function . Additionally, it has been shown to have a favorable safety profile with minimal impact on renal and bone health compared to its predecessor .
Molecular Mechanism
The molecular mechanism of Tenofovir Alafenamide fumarate involves its conversion to tenofovir diphosphate within cells. This active metabolite inhibits HIV-1 reverse transcriptase by competing with natural deoxynucleotide substrates and incorporating into the viral DNA. This incorporation results in premature termination of the DNA chain, effectively blocking viral replication . The compound’s high intracellular concentration and low systemic exposure contribute to its enhanced antiviral efficacy and reduced toxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tenofovir Alafenamide fumarate have been observed to change over time. The compound exhibits good stability and a favorable degradation profile, maintaining its antiviral activity over extended periods . Long-term studies have shown that it continues to suppress viral replication effectively without significant resistance development . Additionally, its stability in various solvents and storage conditions ensures consistent performance in experimental settings .
Dosage Effects in Animal Models
The effects of Tenofovir Alafenamide fumarate vary with different dosages in animal models. Studies have demonstrated that lower doses of the compound are sufficient to achieve high intracellular concentrations of the active metabolite, tenofovir diphosphate . This results in potent antiviral activity with minimal toxicity. At higher doses, some adverse effects, such as gastrointestinal disturbances and mild renal toxicity, have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
Tenofovir Alafenamide fumarate is involved in several metabolic pathways. Upon administration, it is rapidly absorbed and converted to tenofovir by cellular esterases . Tenofovir is then phosphorylated to its active form, tenofovir diphosphate, which exerts its antiviral effects. The compound interacts with various enzymes, including esterases and kinases, to facilitate its conversion and activation . These metabolic processes ensure efficient delivery of the active drug to target cells.
Transport and Distribution
The transport and distribution of Tenofovir Alafenamide fumarate within cells and tissues are facilitated by specific transporters and binding proteins. The compound exhibits concentration-dependent permeability across cell membranes, with higher doses resulting in increased intracellular accumulation . It is efficiently transported to lymphoid tissues, where it exerts its antiviral effects. The compound’s favorable distribution profile ensures effective targeting of viral reservoirs and sustained suppression of viral replication .
Subcellular Localization
Tenofovir Alafenamide fumarate is primarily localized within the cytoplasm of infected cells. Its active metabolite, tenofovir diphosphate, accumulates in the cytoplasm and inhibits viral replication by targeting the reverse transcriptase enzyme . The compound’s subcellular localization is crucial for its antiviral activity, as it ensures direct interaction with the viral replication machinery. Additionally, the compound’s stability and resistance to degradation within the cytoplasm contribute to its prolonged antiviral effects .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Tenofovir Alafenamide fumarate involves the coupling of Tenofovir Alafenamide with fumaric acid through a condensation reaction.", "Starting Materials": ["Tenofovir Alafenamide", "Fumaric acid", "Dicyclohexylcarbodiimide (DCC)", "N,N-Dimethylformamide (DMF)", "Methanol"], "Reaction": [ "Step 1: Dissolve Tenofovir Alafenamide and fumaric acid in DMF.", "Step 2: Add DCC as a coupling reagent and stir the mixture at room temperature for several hours.", "Step 3: Filter the mixture to remove the dicyclohexylurea byproduct.", "Step 4: Concentrate the filtrate to obtain the crude product.", "Step 5: Purify the crude product using methanol to obtain Tenofovir Alafenamide fumarate." ] } | |
Numéro CAS |
1392275-56-7 |
Formule moléculaire |
C46H62N12O14P2 |
Poids moléculaire |
1069.0 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/2C21H29N6O5P.C4H4O4/c2*1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27;5-3(6)1-2-4(7)8/h2*5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t15-,16+,33?;15-,16+,33+;/m11./s1 |
Clé InChI |
SVUJNSGGPUCLQZ-FBANTFQHSA-N |
SMILES isomérique |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3.C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Apparence |
White to off-white solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
TAF; GS734; GS-734; GS 734; GS 7340; GS-7340; GS7340; Tenofovir alafenamide hemifumarate; Tenofovir alafenamide fumarate (2:1); Genvoya. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


